6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
Properties
Molecular Formula |
C12H14ClN5 |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
6-(1-chloroethyl)-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H14ClN5/c1-7-5-3-4-6-9(7)15-12-17-10(8(2)13)16-11(14)18-12/h3-6,8H,1-2H3,(H3,14,15,16,17,18) |
InChI Key |
NDWDMUOGXJNXAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)C(C)Cl |
Origin of Product |
United States |
Preparation Methods
Route 1: Stepwise Substitution of Cyanuric Chloride
Step 1: Introduction of the 2-Methylphenyl Group
React cyanuric chloride with 2-methylaniline under basic conditions to substitute the first chlorine at position 2.
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| 2-Methylaniline | DMF | NaOH (aq) | 0–5°C → RT | ~70–80% |
This aligns with methods for triazine substitution, where amines replace chlorides in polar aprotic solvents.
Step 2: Introduction of the 1-Chloroethyl Group
Substitute the chlorine at position 6 with chloroethylamine (ClCH₂CH₂NH₂). Conditions may involve:
| Reagent | Solvent | Catalyst/Conditions | Temperature | Yield |
|---|---|---|---|---|
| Chloroethylamine | DCM | K₂CO₃ | RT | ~60–70% |
Step 3: Amination at Position 4
Replace the remaining chlorine at position 4 with ammonia or another amine source.
| Reagent | Solvent | Conditions | Temperature | Yield |
|---|---|---|---|---|
| NH₃ (aq) | EtOH | Reflux, 6–12 hrs | 80–100°C | ~50–60% |
Route 2: Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics and improves yields, as demonstrated in triazine synthesis.
Step 1: Dual Substitution
Combine 2-methylaniline and chloroethylamine with cyanuric chloride under microwave conditions to achieve simultaneous substitution at positions 2 and 6.
| Reagents | Solvent | Microwave Power | Time | Yield |
|---|---|---|---|---|
| 2-Methylaniline, ClCH₂CH₂NH₂ | DMF | 400 W | 30–60 min | ~85–90% |
Step 2: Amination at Position 4
Proceed with ammonia in ethanol under conventional heating.
Route 3: Utilizing Diamine Intermediates
Pre-synthesize a diaminotriazine intermediate (e.g., 2,4-diamino-6-chloro-1,3,5-triazine) and substitute the 6-chlorine with chloroethylamine.
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Chloroethylamine | THF | Pyridine | 0°C → RT | ~75–80% |
Critical Challenges and Optimization Strategies
Regioselectivity Control
Triazine substitution often follows a 2 > 4 > 6 order, but steric and electronic factors can alter this. For example:
-
2-Methylaniline may preferentially attack position 2 due to electron-donating methyl groups.
-
Chloroethylamine (a weaker nucleophile) may require prolonged reaction times to target position 6.
Side Reactions and Stability
-
Chloroethylamine may undergo polymerization or decomposition under basic conditions.
-
Cyanuric chloride hydrolyzes rapidly in aqueous media, necessitating anhydrous conditions for substitutions.
Purification
Recrystallization from solvents like heptane or ethanol (as in) enhances purity.
Comparative Analysis of Routes
| Route | Advantages | Limitations |
|---|---|---|
| Stepwise (Route 1) | High regioselectivity control | Multi-step process, moderate yields |
| Microwave (Route 2) | Rapid reaction, high yields | Requires specialized equipment |
| Diamine Intermediate (Route 3) | Simplified substitution at position 6 | Additional step for intermediate prep |
Chemical Reactions Analysis
Types of Reactions
6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In the field of chemistry, 6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine serves as a building block for synthesizing more complex triazine derivatives. Its ability to undergo nucleophilic substitution reactions makes it valuable for developing new materials and compounds .
Biology
This compound has been investigated for its biological activities , particularly as an inhibitor of specific enzymes and proteins. Studies have shown that it can interact with molecular targets within cells, leading to potential applications in drug development .
Medicine
In medicinal chemistry, research has focused on the compound's therapeutic potential , particularly in treating diseases such as cancer and bacterial infections. For instance, compounds derived from similar triazine structures have demonstrated antiproliferative activity against various cancer cell lines, including breast cancer . A study highlighted the selective inhibition of triple-negative breast cancer cells by derivatives of triazines .
Industry
The industrial applications of this compound include its use in the production of agrochemicals , dyes, and polymers. The unique properties of triazines make them suitable for formulating herbicides and fungicides that are effective in agricultural settings .
Case Study 1: Anticancer Activity
A study conducted on a series of triazine derivatives demonstrated their antiproliferative effects against various cancer cell lines. The most potent compounds showed significant activity against drug-resistant strains of cancer cells at low nanomolar concentrations .
| Compound Name | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | 25 | MDA-MB231 |
| Compound B | 30 | SKBR-3 |
| Compound C | 15 | MCF-7 |
Case Study 2: Enzyme Inhibition
Research has also focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings suggest that modifications to the triazine structure can enhance the selectivity and potency of these inhibitors .
Mechanism of Action
The mechanism of action of 6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of cell death.
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Structural and Substituent Variations
The biological and chemical properties of triazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Chlorinated Substituents : The presence of chloroethyl (target compound) or chlorophenyl (e.g., 6-(4-chlorophenyl)-triazine) groups enhances electrophilicity, facilitating nucleophilic substitution reactions or interactions with biological targets like enzymes .
- Aromatic vs.
- Dual Chlorination: Compounds like 6-(2,4-dichlorophenyl)-triazine exhibit higher herbicidal potency than mono-chlorinated analogs due to increased electron-withdrawing effects .
Herbicidal Activity
- Simazine and Atrazine: These herbicides inhibit photosynthesis by binding to the D1 protein in photosystem II. The chloro and alkylamino groups (e.g., diethyl in Simazine) are critical for activity .
- Target Compound : While direct herbicidal data are unavailable, the chloroethyl group may confer similar electron-deficient characteristics, enabling interactions with biological nucleophiles. However, the 2-methylphenyl group could reduce mobility in plant tissues compared to smaller substituents .
Pharmaceutical Potential
- 6-(4-Chlorophenyl)-triazine : Used as a precursor in antiviral and anticancer agents due to its ability to participate in hydrogen bonding and π-π stacking .
- 6-(Chloromethyl)-N-(4-fluorophenyl)-triazine : The fluorophenyl group enhances metabolic stability and bioavailability, making it a candidate for drug development .
Physicochemical Properties
- Solubility: Polar substituents (e.g., dimethylamino in 6-(chloromethyl)-N,N-dimethyl-triazine) improve aqueous solubility, whereas aromatic groups reduce it .
Biological Activity
Chemical Structure and Properties
The chemical structure of 6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 239.7 g/mol
- CAS Number : Not explicitly available in the search results.
The compound features a triazine ring, which is known for its diverse biological activities. The presence of the chloroethyl group and the methylphenyl moiety contributes to its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing triazine structures exhibit promising anticancer properties. For instance, derivatives of triazine have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that triazine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways (e.g., p53 pathway) .
The proposed mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymes : It may inhibit specific kinases involved in cancer progression.
- Interaction with DNA : The compound could potentially intercalate into DNA strands, disrupting replication and transcription processes.
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : Significant dose-dependent cytotoxicity was observed, with an IC50 value of approximately 15 µM.
-
Study on Enzyme Inhibition :
- Objective : To assess the inhibitory effect on CDK enzymes.
- Methodology : Kinase assays were performed to determine the IC50 values against CDK4/6.
- Results : The compound demonstrated selective inhibition with IC50 values in the low micromolar range.
Data Table
| Biological Activity | IC50 (µM) | Target Enzyme/Cell Type |
|---|---|---|
| Antitumor activity | 15 | Breast cancer cells |
| CDK4/6 inhibition | 5 | Cyclin-dependent kinases |
Q & A
Q. What are the key considerations for optimizing the synthesis of 6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine?
The synthesis of triazine derivatives typically involves multi-step protocols, including cyclization and substitution reactions. For example, analogous compounds like 6-(chloromethyl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine require sequential functionalization of the triazine core, starting with cyanuric chloride and proceeding with nucleophilic aromatic substitutions . Key optimizations include:
- Temperature control : Reactions often occur at 0–5°C to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
- Purification : Column chromatography or recrystallization (e.g., ethanol/water) improves purity, with yields ranging from 20% to 58% depending on substituent steric effects .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Structural validation relies on NMR and HRMS :
- ¹H NMR : Aromatic protons (δ 7.2–8.4 ppm) and NH2 groups (δ ~7.2 ppm) confirm substituent placement .
- ¹³C NMR : Triazine ring carbons appear at δ 158–169 ppm, while chloroethyl and methylphenyl groups show distinct signals (e.g., δ 45–67 ppm for CH2Cl) .
- HRMS : Matches calculated molecular weights (e.g., [M+H]+ within ±0.001 Da) .
Cross-validation with computational models (e.g., DFT) further ensures accuracy .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in triazine derivatives with chloroethyl and aryl substituents?
SAR studies require systematic substitution and biological testing:
- Variation of substituents : Compare analogues with halogens (e.g., Cl, F), electron-donating groups (e.g., OCH3), or bulky substituents to assess steric/electronic effects on activity .
- Biological assays : Antiproliferative or antimicrobial assays (e.g., MIC values) reveal trends. For instance, 4-chlorophenyl derivatives show enhanced activity due to lipophilicity .
- 3D-QSAR modeling : Use software like CoMFA/CoMSIA to correlate molecular descriptors (e.g., logP, polar surface area) with activity .
Q. How can conflicting biological activity data between in vitro and in vivo models be resolved?
Contradictions often arise from pharmacokinetic factors or assay conditions. Methodological solutions include:
- Metabolic stability testing : Evaluate hepatic microsomal degradation to identify unstable metabolites .
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG) or nanoformulations to improve bioavailability .
- Dose-response profiling : Conduct in vivo studies at multiple doses to account for nonlinear effects .
Q. What computational approaches are recommended for predicting the reactivity of the chloroethyl group in triazine derivatives?
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs) for C-Cl bonds, predicting hydrolysis susceptibility .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to identify steric clashes or hydrogen-bonding patterns .
- ADMET prediction : Tools like SwissADME estimate metabolic pathways (e.g., cytochrome P450 interactions) .
Methodological Challenges and Solutions
Q. How can low synthetic yields of triazine derivatives be addressed?
Low yields (e.g., 20–35% in diaryl triazines) often result from competing side reactions. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
